molecular formula C12H11NO B1364921 3-(3-Methoxyphenyl)pyridine CAS No. 4373-67-5

3-(3-Methoxyphenyl)pyridine

Cat. No.: B1364921
CAS No.: 4373-67-5
M. Wt: 185.22 g/mol
InChI Key: HLBOAQSKBNNHMW-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)pyridine is an organic compound with the molecular formula C12H11NO. It consists of a pyridine ring substituted with a 3-methoxyphenyl group.

Biochemical Analysis

Biochemical Properties

3-(3-Methoxyphenyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fibroblast growth factor receptors, which are crucial for cell proliferation and differentiation . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of nuclear factor κB, a protein complex that controls the transcription of DNA . This modulation can lead to changes in the expression of genes involved in inflammation and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can result in altered cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, the compound may degrade, leading to changes in its biochemical activity. Studies have shown that the compound remains stable under specific conditions but may degrade when exposed to light or high temperatures

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances . This metabolism can affect the levels of various metabolites and influence metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For example, it has been observed to bind to plasma proteins, which can influence its distribution in the bloodstream .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Studies have shown that it can localize to the nucleus, where it may influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(3-Methoxyphenyl)pyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 3-bromopyridine and 3-methoxybenzene boronic acid as starting materials. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethoxyethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. This method’s efficiency and relatively mild reaction conditions make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the substitution to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed:

Scientific Research Applications

3-(3-Methoxyphenyl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 3-(3-Methoxyphenoxy)pyridine
  • 3-(Phenoxymethyl)pyridine
  • 3-(2-Hydroxyethyl)pyridine
  • 3-[3-(Benzyloxy)phenyl]pyridine
  • 3-(2-Aminoethyl)pyridine

Comparison: 3-(3-Methoxyphenyl)pyridine is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(3-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBOAQSKBNNHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399710
Record name 3-(3-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4373-67-5
Record name 3-(3-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-bromo anisole (17.4 g, 93.03 mmol) was dissolved in 650 mL tetrahydrofuran and 210 mL water in a 2 L round bottom flask equipped with a magnetic stirrer. Diethyl-(3-pyridyl)borane (15.73 g, 106.99 mmol), sodium carbonate (44.4 g, 418.64 mmol) and dichlorobis(triphenylphosphine)palladium (II) (9.8 g, 13.95 mmol) were added and the mixture heated at reflux for 4 h then cooled to ambient temperature. The mixture was diluted with 300 mL water and extracted with diethyl ether (2×300 mL). The extracts were combined and dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resultant oil was purified by flash chromatography (1:1 ethyl acetate/hexanes). Product fractions were concentrated under reduced pressure to yield 17.75 g (99%) of the desired compound as a pale yellow oil.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
15.73 g
Type
reactant
Reaction Step Two
Quantity
44.4 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
catalyst
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
210 mL
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.06 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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